
3-methyl-N-propyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-propyl-5-isoxazolecarboxamide, also known as MPICA, is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. MPICA has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and agriculture.
Applications De Recherche Scientifique
3-methyl-N-propyl-5-isoxazolecarboxamide has been studied extensively for its potential applications in pharmacology and neuroscience. It has been shown to have anticonvulsant and anxiolytic properties in animal models. 3-methyl-N-propyl-5-isoxazolecarboxamide has also been investigated for its potential as a neuroprotective agent against ischemic brain injury. In addition, 3-methyl-N-propyl-5-isoxazolecarboxamide has been shown to have herbicidal activity against various weed species, making it a potential candidate for use in agriculture.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-propyl-5-isoxazolecarboxamide is not fully understood. However, it is believed to act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, and drugs that enhance GABAergic transmission have been shown to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
3-methyl-N-propyl-5-isoxazolecarboxamide has been shown to increase the activity of GABA receptors in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which may underlie its anticonvulsant and anxiolytic effects. 3-methyl-N-propyl-5-isoxazolecarboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-propyl-5-isoxazolecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticonvulsant and anxiolytic effects in animal models. However, there are also some limitations to its use. 3-methyl-N-propyl-5-isoxazolecarboxamide has poor aqueous solubility, which may make it difficult to administer in certain experimental paradigms. In addition, the exact mechanism of action of 3-methyl-N-propyl-5-isoxazolecarboxamide is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on 3-methyl-N-propyl-5-isoxazolecarboxamide. One area of interest is the development of more water-soluble analogs of 3-methyl-N-propyl-5-isoxazolecarboxamide that could be used in a wider range of experimental paradigms. Another area of interest is the investigation of the potential neuroprotective effects of 3-methyl-N-propyl-5-isoxazolecarboxamide in other models of brain injury, such as traumatic brain injury or neurodegenerative diseases. Finally, the development of more selective GABA receptor modulators based on the structure of 3-methyl-N-propyl-5-isoxazolecarboxamide could lead to the development of novel therapeutics for epilepsy and anxiety disorders.
Méthodes De Synthèse
The synthesis of 3-methyl-N-propyl-5-isoxazolecarboxamide involves the reaction of 3-methylisoxazole-5-carboxylic acid with propylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 3-methyl-N-propyl-5-isoxazolecarboxamide as a white crystalline solid with a yield of around 70-80%. The purity of 3-methyl-N-propyl-5-isoxazolecarboxamide can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
3-methyl-N-propyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-9-8(11)7-5-6(2)10-12-7/h5H,3-4H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFFTYDGUVGUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-propyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

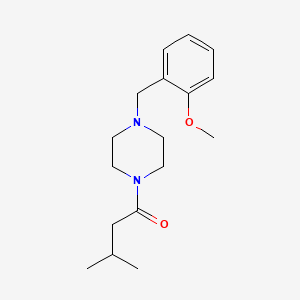

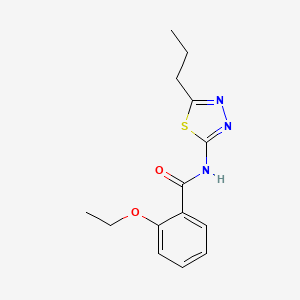

![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
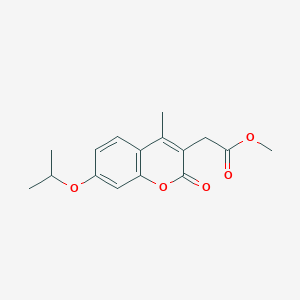
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
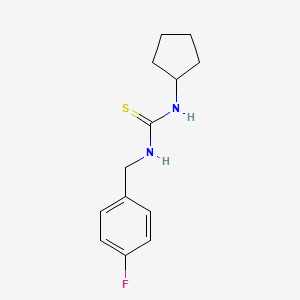
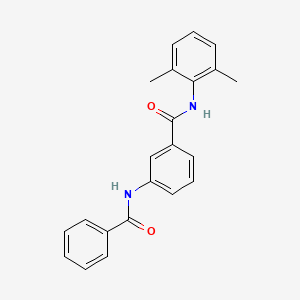

![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)
